![molecular formula C10H8ClNO2S3 B1586155 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide CAS No. 63031-81-2](/img/structure/B1586155.png)

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide

Vue d'ensemble

Description

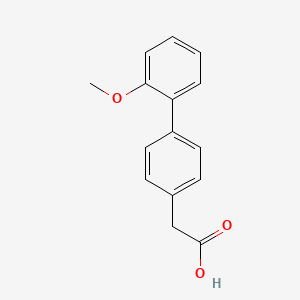

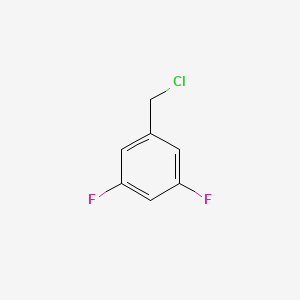

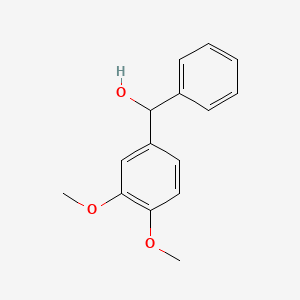

- 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide is a chemical compound with the molecular formula C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub> .

- It belongs to the class of thiophene derivatives and contains a five-membered ring with one sulfur atom.

- Thiophene derivatives have diverse applications in industrial chemistry, material science, and pharmacology.

Synthesis Analysis

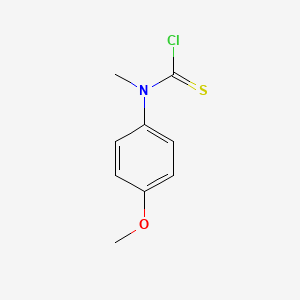

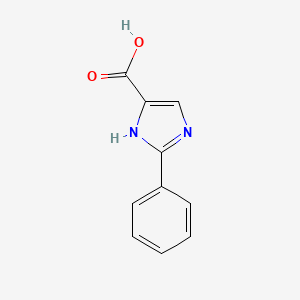

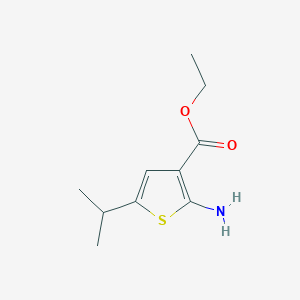

- The synthesis of this compound involves several steps:

- Esterification : Starting from 4-chlorobenzoic acid , esterification with methanol occurs.

- Hydrazination : The intermediate undergoes hydrazination.

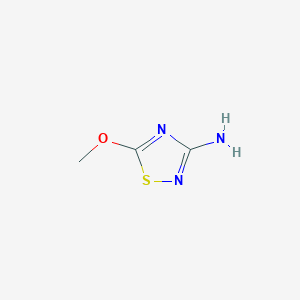

- Salt Formation and Cyclization : Salt formation and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .

- Sulfonyl Chloride Conversion : The intermediate is converted into sulfonyl chloride.

- Nucleophilic Attack of Amines : Nucleophilic attack of amines results in the title sulfonamides.

- The structures are confirmed by NMR , IR , and elemental analysis .

Molecular Structure Analysis

- Molecular Formula: C<sub>10</sub>H<sub>8</sub>ClNO<sub>2</sub>S<sub>3</sub>

- Average Mass: 305.824 Da

- Monoisotopic Mass: 304.940552 Da

Chemical Reactions Analysis

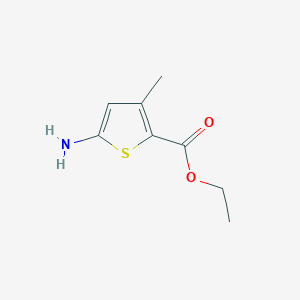

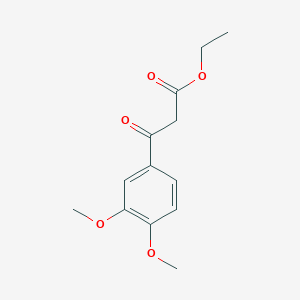

- The synthesis involves condensation reactions , including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.

- These reactions are typical and significant for thiophene derivatives.

Applications De Recherche Scientifique

Thiophene and its derivatives are a very important class of heterocyclic compounds that show interesting applications in various fields :

-

Medicinal Chemistry

- Thiophene-based analogs are considered potential biologically active compounds . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

- They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

-

Industrial Chemistry and Material Science

-

Electronics

Safety And Hazards

- Acute Toxicity (Oral): Toxicity Category 4

- Eye Irritation: Category 2

- Skin Sensitization: Category 1

Orientations Futures

- Investigate its potential as an antiviral agent in other contexts.

- Explore modifications to enhance its efficacy and safety.

Please note that this analysis is based on available information, and further research may provide additional insights. 🌟

Propriétés

IUPAC Name |

5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYFCDGJGFCATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

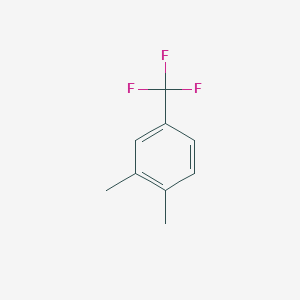

Canonical SMILES |

C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381155 | |

| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide | |

CAS RN |

63031-81-2 | |

| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

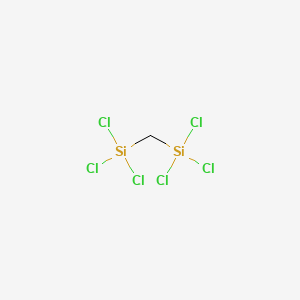

Retrosynthesis Analysis

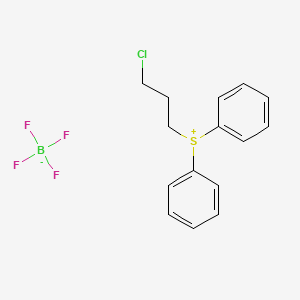

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)